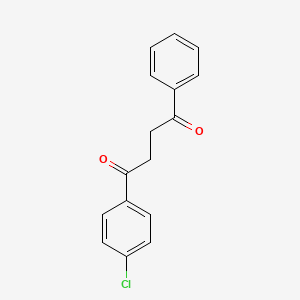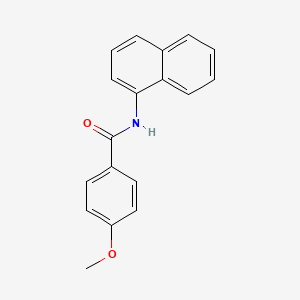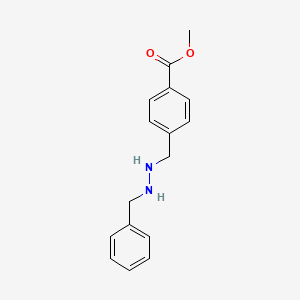
1-((1-Methylcyclobutyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methylcyclobutyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a boronate ester and a methylcyclobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylcyclobutyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Attachment of the Methylcyclobutyl Group: The methylcyclobutyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methylcyclobutylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors.
化学反应分析
Types of Reactions
1-((1-Methylcyclobutyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the coupling partner.
科学研究应用
Chemistry
In chemistry, 1-((1-Methylcyclobutyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.
Biology
In biology, this compound can be used in the development of new bioactive molecules. The pyrazole ring is a common motif in many biologically active compounds, and the boronate ester group can be used to introduce additional functionality.
Medicine
In medicinal chemistry, this compound has potential applications in the development of new drugs. The pyrazole ring is found in many pharmaceuticals, and the boronate ester group can be used to modify the pharmacokinetic properties of the compound.
Industry
In industry, this compound can be used in the synthesis of new materials with unique
属性
分子式 |
C15H25BN2O2 |
|---|---|
分子量 |
276.18 g/mol |
IUPAC 名称 |
1-[(1-methylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O2/c1-13(2)14(3,4)20-16(19-13)12-9-17-18(10-12)11-15(5)7-6-8-15/h9-10H,6-8,11H2,1-5H3 |
InChI 键 |
BFFBWKUBRFHYOJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)







![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


